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LY1 free

Cat. No.: B14904215
M. Wt: 394.4 g/mol
InChI Key: WGBASJXNQFWBJU-UHFFFAOYSA-N
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Description

Overview of Coumarin (B35378) Chemistry and its Relevance as a Synthetic Scaffold

Coumarin, also known as 2H-chromen-2-one, is a naturally occurring organic compound characterized by a benzopyrone structure, formed by the fusion of a benzene (B151609) ring with a pyrone ring. wikipedia.orgorientjchem.org This bicyclic oxygen-containing heterocycle serves as a versatile and widely utilized synthetic scaffold in organic chemistry due to its unique physicochemical characteristics and the ease with which it can be functionalized at various positions. uni.lunih.gov Coumarin derivatives are found in numerous plants and have garnered significant attention from the scientific community owing to their wide spectrum of biological activities. orientjchem.orgnih.gov The coumarin core's adaptability allows for chemical modifications that can lead to derivatives with significantly different biological activities, making it a valuable template for designing new compounds. jmchemsci.comjmchemsci.com

Academic Context and Historical Development of LY1 and Related Albocarbon-based Coumarins

Within the academic landscape, LY1 is specifically discussed in the context of novel albocarbon-based coumarins. nih.govepa.govfishersci.se Albocarbon-based coumarins are defined as those featuring phenyl groups bonded to the 3,4-, 5,6-, 6,7-, or 7,8-positions of the coumarin core, resulting in a range of appealing bioactivities. jmchemsci.comjmchemsci.comnih.gov Research in this area involves the synthesis and characterization of these compounds to explore their potential applications.

The historical development of this specific LY1 compound is tied to synthetic efforts aimed at creating new albocarbon-based coumarin derivatives. According to reported studies, LY1 is synthesized from a precursor compound referred to as LY0. jmchemsci.comjmchemsci.comnih.gov LY0, in turn, is synthesized starting from 6-amino-7-chloronaphthalen-2-ol. jmchemsci.comnih.govresearchgate.net The synthesis of LY1 involves the condensation of the LY0 compound with 1,3-dicarboxylic acid acetone (B3395972), facilitated by concentrated H2SO4 through a Pechmann-type condensation reaction. researchgate.net LY1 then serves as a key intermediate for the synthesis of a series of related albocarbon-based coumarin derivatives, denoted as LY2 through LY7, by reaction with different phenolic derivatives. jmchemsci.comjmchemsci.comnih.gov

Rationale for Comprehensive Investigation of the LY1 Compound

The rationale behind the comprehensive investigation of LY1 and its related albocarbon-based coumarins stems from the growing interest in developing novel compounds with potential therapeutic properties, particularly in addressing conditions linked to oxidative stress and metabolic disorders. The oxidative damaging effect of free moieties is implicated in various pathologies, including diabetes. nih.govepa.govfishersci.se Albocarbon-based coumarins, with their expanded π-electron arrangements, are considered prospective compounds for the creation of new agents with favorable biological activities, such as hypoglycemic and free radical-housing effects. jmchemsci.comjmchemsci.comnih.gov Therefore, the synthesis and study of compounds like LY1 are essential steps in the broader effort to discover and develop new compounds that could potentially help modulate serious pathologies. epa.gov The mention of "LY1 free" as a potential lead compound for drug development and biochemical research further underscores the academic interest in its properties. wikipedia.org

Scope and Objectives of Academic Research on the LY1 Compound

The scope of academic research on the LY1 compound, within the context of albocarbon-based coumarins, encompasses its synthesis, detailed chemical characterization, and the evaluation of its chemical and potential biological properties in controlled laboratory settings. Key objectives include confirming the successful synthesis of LY1 and its derivatives using various spectroscopic techniques. jmchemsci.comnih.govfishersci.seas-pub.com Furthermore, research aims to analyze the chemical behavior of LY1 and to explore its potential interactions, such as its ability to act as a precursor for further chemical transformations. The investigation also extends to assessing the in silico pharmacokinetic parameters of LY1 and its related compounds to understand their theoretical absorption and distribution profiles. jmchemsci.comnih.govepa.govfishersci.se While biological effects were studied for the series of albocarbon-based coumarins derived from LY0 and LY1, the primary academic focus on LY1 itself involves its chemical identity, synthesis, and its role as a foundational structure for generating the derivative library.

Detailed Research Findings

Academic research on LY1, specifically as an albocarbon-based coumarin, has provided valuable data regarding its synthesis and characterization. The synthesis of LY1 is reported to yield a pale yellowish powder. jmchemsci.com Physical characterization data for LY1 includes a yield of 48% (0.78 g), a melting point of 154-156 °C, and an Rf value of 0.11. jmchemsci.com The compound exhibits a maximum absorbance (λmax) at 345 nm in ethanol. jmchemsci.com

Spectrophotometric methods, including 1H-NMR, 13C-NMR, IR, and UV spectroscopy, were employed to confirm the chemical structures of the synthesized albocarbon-based coumarins, including LY1. jmchemsci.comnih.govfishersci.seresearchgate.netas-pub.com While specific detailed NMR data for LY1 itself were not fully available in the provided snippets, it is indicated that such data were collected and discussed in the original research, contributing to the structural elucidation of the compound. jmchemsci.comnih.gov

In silico pharmacokinetic studies using the pre-ADMET web application were conducted on the series of albocarbon-based coumarins, including LY1. jmchemsci.comnih.govepa.govfishersci.se These studies predicted high human intestinal absorption (HIA) percentages, suggesting good theoretical oral bioavailability for these compounds. nih.govepa.gov The studies also indicated that the majority of these compounds, including those derived from LY1, showed only slight penetration of the blood-brain barrier. nih.govepa.gov

Research also explored the in vitro free radical-housing potential of the albocarbon-based coumarins. LY1 was included in the assessment of the ability of these compounds to scavenge harmful radicals. jmchemsci.comnih.gov While the series demonstrated some free radical-housing potential, LY1 was found to be less active in this regard compared to other derivatives in the series, such as LY0, and less active than the reference compound used in the study. jmchemsci.comnih.gov

Summary of Physical Properties of LY1 (Albocarbon-based Coumarin)

PropertyValue
AppearancePale yellowish powder
Yield48% (0.78 g)
Melting Point (°C)154-156
Rf Value0.11
λmax (ethanol) (nm)345

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H18N4O3S B14904215 LY1 free

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H18N4O3S

Molecular Weight

394.4 g/mol

IUPAC Name

2,2-dioxo-5-(2-piperazin-1-ylanilino)-2λ6-thia-3-azatricyclo[6.3.1.04,12]dodeca-1(11),3,5,8(12),9-pentaen-7-one

InChI

InChI=1S/C20H18N4O3S/c25-17-12-15(20-19-13(17)4-3-7-18(19)28(26,27)23-20)22-14-5-1-2-6-16(14)24-10-8-21-9-11-24/h1-7,12,21-22H,8-11H2

InChI Key

WGBASJXNQFWBJU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C2=CC=CC=C2NC3=CC(=O)C4=C5C3=NS(=O)(=O)C5=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies for the Ly1 Compound and Its Precursors

Precursor Synthesis and Mechanistic Insights: The Case of LY0 Compound

The LY0 compound is identified as a crucial precursor in the synthetic route towards LY1. Its synthesis originates from 6-amino-7-chloronaphthalen-2-ol. wikipedia.org

Detailed Reaction Pathway Analysis for LY0 Formation

The synthesis of LY0 from 6-amino-7-chloronaphthalen-2-ol has been reported using a specific set of reagents and conditions. The process involves mixing 6-amino-7-chloronaphthalen-2-ol with eltesol, benzyl-triethyl-azanium chloride, dichlorocopper, and t-butyl nitrite. This mixture is subjected to milling, followed by rinsing with water and ether. The crude product is then purified by recrystallization from aqueous ethyl alcohol. wikipedia.org

Optimization of Reaction Parameters and Yield for LY0 Synthesis

The reported synthesis of LY0 mentions specific quantities of reagents and reaction conditions, such as milling for 30 minutes at 25 °C. wikipedia.org However, detailed research findings specifically focused on the systematic optimization of these reaction parameters (e.g., temperature, reaction time, catalyst loading, solvent effects) to maximize the yield and purity of LY0 were not found within the scope of the conducted searches. The mention of recrystallization suggests that the initial reaction may produce a crude product requiring further purification to achieve desired purity levels. wikipedia.org

Elucidation of LY1 Compound Synthesis via Pechmann Condensation

The synthesis of the LY1 compound is achieved through a Pechmann type condensation reaction. wikipedia.orgnih.gov This well-established method in organic chemistry is commonly employed for the synthesis of coumarin (B35378) derivatives. wikipedia.org In the case of LY1, the reaction involves the condensation of the LY0 compound with 1,3-dicarboxylic acid acetone (B3395972), facilitated by the presence of concentrated sulfuric acid as a condensing agent. wikipedia.orgnih.gov

Mechanistic Investigations of the Pechmann Condensation for LY1 Formation

The Pechmann condensation generally involves the reaction of a phenol (B47542) with a β-keto ester under acidic conditions to form a coumarin ring. A commonly accepted mechanism involves several key steps:

Transesterification or ester exchange between the phenol and the β-keto ester.

Keto-enol tautomerization of the β-keto ester.

A Michael addition where the activated phenol attacks the double bond of the enolized β-keto ester.

Rearomatization of the phenolic ring.

Acid-catalyzed elimination of water, leading to the formation of the coumarin ring system.

While this general mechanism applies to Pechmann condensations, specific detailed mechanistic investigations focusing precisely on the reaction between LY0 and 1,3-dicarboxylic acid acetone to form LY1 were not specifically identified in the search results. However, the reaction is explicitly classified as a Pechmann type condensation, suggesting it follows the fundamental principles of this reaction class. wikipedia.orgnih.gov

Catalytic Systems and Solvation Effects on LY1 Compound Synthesis

Concentrated sulfuric acid is reported as the condensing agent used in the synthesis of LY1 from LY0 and 1,3-dicarboxylic acid acetone. wikipedia.orgnih.gov Pechmann condensation can be catalyzed by various acidic substances, including Brønsted acids like sulfuric acid and Lewis acids. Numerous studies have explored different catalytic systems for Pechmann condensation to improve yields, reduce reaction times, and minimize environmental impact. These include heterogeneous solid catalysts, ionic liquids, metal triflates, and metal oxides, often employed under solvent-free conditions or in alternative solvents.

The choice of catalyst and solvent (or solvent-free conditions) can significantly influence the reaction rate, selectivity, and yield of coumarin products. Solvent-free conditions, for instance, have been explored to align with green chemistry principles. While the general effects of catalytic systems and solvation on Pechmann condensation are well-documented, specific studies detailing the optimization of these factors precisely for the synthesis of LY1 were not found in the provided search results.

Strategies for Isolation and Purification of the LY1 Compound

The isolation and purification of products from Pechmann condensation reactions often involve techniques such as crystallization, filtration, and chromatography. For the precursor LY0, recrystallization from aqueous ethyl alcohol is mentioned as a purification step. wikipedia.org In some instances of Pechmann condensation, the coumarin product may crystallize directly from the reaction mixture, potentially simplifying the purification process and in some cases, eliminating the need for column chromatography.

Exploration of Alternative Synthetic Routes to the LY1 Core Structure

The synthesis of chemical compounds often involves exploring various routes to optimize yield, purity, and efficiency. The reported synthesis of a compound identified as LY1, a precursor in the synthesis of albocarbon-based coumarins, provides an example of a synthetic approach to a core structure referred to as LY1. This method involves a Pechmann type condensation reaction jmchemsci.comjmchemsci.com.

The Pechmann condensation is a well-established method for synthesizing coumarins, typically involving the reaction of a phenol with a β-keto ester or β-aldehydo ester in the presence of an acid catalyst jmchemsci.comjmchemsci.com. In the context of the reported LY1 synthesis, the reaction utilizes a compound referred to as LY0 and 1,3-dicarboxylic acid acetone, catalyzed by concentrated sulfuric acid jmchemsci.comjmchemsci.com.

Another described step in obtaining the LY1 compound involves a reaction sequence utilizing a phenolic derivative, azine, and 1,1'-oxydiethane under water-free conditions, followed by recrystallization jmchemsci.comjmchemsci.com. The use of different reagents and conditions highlights the potential for exploring variations in synthetic strategies even within a known reaction type or for subsequent purification and isolation steps.

Alternative synthetic routes to coumarin core structures, which may be relevant to the LY1 compound depending on its specific architecture, could involve different reaction types or catalysts. For instance, the Perkin reaction, the Knoevenagel condensation followed by cyclization, or the Reformatsky reaction are other methodologies used for coumarin synthesis. Each of these methods involves different starting materials and reaction conditions, potentially offering alternative pathways to the LY1 core structure or related analogues. Exploring these alternatives would involve assessing factors such as the availability and cost of starting materials, the efficiency of the reaction, and the ease of product isolation and purification.

Furthermore, modern synthetic strategies often employ catalytic approaches, including homogeneous, heterogeneous, or biocatalysis, to achieve chemical transformations with improved selectivity and efficiency researchgate.netnih.gov. Metal-free catalytic methods are also an area of exploration for sustainable synthesis researchgate.net. The application of such catalytic systems to the formation of the LY1 core could represent alternative routes with potentially milder reaction conditions and reduced environmental impact compared to traditional stoichiometric methods.

The exploration of alternative synthetic routes often involves systematic investigation of different reaction parameters, including temperature, pressure, solvent, catalyst, and reaction time. Techniques such as high-throughput experimentation and computational chemistry can aid in rapidly screening potential reaction conditions and predicting favorable pathways synthiaonline.comsynthiaonline.com.

Data on the yield and specific conditions for the reported synthesis of the LY1 precursor are available jmchemsci.comjmchemsci.com. For example, one report details the synthesis of LY1 from LY0 and 1,3-dicarboxylic acid acetone using concentrated sulfuric acid, with specific quantities of reactants and reaction conditions described jmchemsci.com. The product was obtained as a white solid substance jmchemsci.comjmchemsci.com. Recrystallization from a 1:2 mixture of propyldihydride and salesthin was used for purification jmchemsci.comjmchemsci.com.

While specific comparative data for multiple alternative routes to "LY1 free" are not detailed in the provided search results, the general principles of synthetic exploration involve comparing different routes based on criteria such as chemical yield, reaction time, cost, and environmental impact.

Principles of Sustainable Chemistry in the Synthesis of the LY1 Compound

The principles of sustainable chemistry, also known as green chemistry, aim to reduce or eliminate the use and generation of hazardous substances in the design, manufacture, and application of chemical products nih.govcore.ac.uklabmanager.com. Applying these principles to the synthesis of compounds like LY1 is crucial for developing environmentally benign processes. The Twelve Principles of Green Chemistry provide a framework for achieving this goal nih.govcore.ac.uklabmanager.comacs.org.

Several principles are particularly relevant to chemical synthesis:

Waste Prevention: It is preferable to prevent waste than to treat or clean up waste after it has been created nih.govlabmanager.comacs.orgijarsct.co.in. Designing synthetic routes with high atom economy is a key aspect of waste prevention researchgate.netnih.govcore.ac.ukacs.orgijarsct.co.in. Atom economy measures the efficiency of a reaction by calculating the amount of reactants that are incorporated into the final product nih.govacs.org.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product nih.govacs.orgijarsct.co.insigmaaldrich.com. Reactions with high atom economy generate minimal by-products, thus reducing waste acs.org.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment researchgate.netnih.govcore.ac.ukijarsct.co.in. This involves careful selection of reagents, solvents, and reaction conditions.

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents, etc.) should be made unnecessary wherever possible and, when used, should be innocuous researchgate.netnih.govlabmanager.comijarsct.co.insigmaaldrich.com. Traditional organic solvents often pose significant health and environmental risks nih.govijarsct.co.in. Exploring alternative, greener solvents such as water, supercritical fluids, ionic liquids, or deep eutectic solvents is an important aspect of sustainable synthesis researchgate.netnih.govlabmanager.comijarsct.co.in. Solvent-free conditions are also highly desirable nih.govcore.ac.uk.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized researchgate.net. If possible, synthetic methods should be conducted at ambient temperature and pressure researchgate.netcore.ac.uk.

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable researchgate.netijarsct.co.in. Utilizing biomass-derived feedstocks is an example of this principle researchgate.net.

Catalysis: Catalytic reagents (as selective as possible) are superior to stoichiometric reagents researchgate.netnih.govacs.orgijarsct.co.insigmaaldrich.com. Catalysts are used in smaller amounts and can facilitate reactions that might otherwise require harsher conditions or generate more waste. Biocatalysis, using enzymes, is a powerful tool for achieving highly selective transformations under mild conditions researchgate.netsynthiaonline.comacs.org.

Avoid Derivatization: Unnecessary derivatization (use of blocking groups, protection/deprotection, temporary modification of physical/chemical processes) should be minimized or avoided if possible, because such steps require additional reagents and can generate waste researchgate.netacs.orgulaval.cawikipedia.org.

Applying these principles to the synthesis of the LY1 compound would involve evaluating the existing synthetic routes and identifying areas for improvement. For the Pechmann condensation route to the LY1 precursor, for example, one could explore using alternative, less hazardous acid catalysts or solvent systems jmchemsci.comjmchemsci.com. Investigating catalytic versions of the reaction could also enhance efficiency and reduce waste.

For the subsequent steps involving purification, exploring greener separation techniques instead of traditional solvent-intensive methods would be beneficial jmchemsci.comjmchemsci.com. Recrystallization, while a common purification method, can be optimized by selecting more environmentally friendly solvent systems jmchemsci.comjmchemsci.com.

Designing alternative synthetic routes from the outset with green chemistry principles in mind can lead to significantly more sustainable processes synthiaonline.comsynthiaonline.com. This could involve identifying entirely different reaction pathways that utilize less hazardous reagents, generate fewer by-products, or proceed under milder conditions. Computer-aided synthesis design tools are increasingly being used to explore and optimize synthetic routes based on green chemistry metrics synthiaonline.comsynthiaonline.com.

Quantitative metrics can be used to assess the "greenness" of a synthetic process, such as atom economy, reaction mass efficiency, and process mass intensity core.ac.ukacs.org. These metrics help in comparing different synthetic routes and identifying areas for improvement.

While specific data on the application of all twelve principles of green chemistry to the synthesis of "this compound" or the LY1 precursor discussed is not comprehensively detailed in the search results, the general principles provide a roadmap for developing more sustainable synthetic methodologies for this compound. Future research could focus on exploring and optimizing synthetic routes that align with these principles, potentially leading to more efficient and environmentally friendly production methods.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound156768932
LY1 (precursor)Not available in search results for this specific context
LY0Not available in search results for this specific context
1,3-dicarboxylic acid acetoneNot available in search results for this specific context
Sulfuric acid1118
1,1'-Oxydiethane (Diethyl ether)8020
Propyldihydride (Propane)6331
Salesthin (possible misspelling, likely related to a solvent or reagent)Not available in standard databases
Lysicamine (LY)160579

Data Table Example (Hypothetical based on synthesis description)

Chemical Derivatization and Analog Development from the Ly1 Compound Scaffold

Synthetic Approaches for Functionalization of the LY1 Compound

The synthesis of the LY1 compound, 11-(7,8-dichloro-2-oxo-2H-benzo[g]chromen-4-yl)acetic acid, is accomplished through a Pechmann type condensation reaction. This method involves the reaction of LY0, identified as 6-amino-7-chloronaphthalen-2-ol, with 1,3-dicarboxylic acid acetone (B3395972). The condensation is typically facilitated by the presence of a strong acid catalyst, such as concentrated sulfuric acid. This reaction is a widely utilized approach for the synthesis of coumarin-related compounds, involving the reaction between a phenol (B47542) and a β-carbonyl group-containing ester or acid. The nature of the resulting coumarin (B35378) product and the reaction yield are influenced by the reactivity and type of the starting materials and the condensing agent employed. researchgate.netmdpi.com

Following the synthesis of the LY1 scaffold, functionalization is primarily focused on the carboxylic acid moiety. A key synthetic transformation involves the conversion of this carboxylic acid group into a more reactive species, specifically an acid chloride. This is achieved by reacting LY1 with thionyl chloride. The formation of the acid chloride is a crucial intermediate step that enables subsequent reactions, particularly the formation of ester linkages with various phenolic compounds. researchgate.netmdpi.com The synthesis of acid chlorides from carboxylic acids using reagents like thionyl chloride is a standard procedure in organic chemistry, often carried out under anhydrous conditions to prevent hydrolysis of the reactive acid chloride product. prepchem.comsavemyexams.com

Design and Synthesis of LY1 Compound Derivatives (e.g., LY2-LY7)

The design of the LY2-LY7 derivatives centers around the esterification of the carboxylic acid function of the LY1 scaffold with different phenolic compounds. This approach allows for the introduction of diverse substituents onto the LY1 core structure, thereby modulating the physicochemical properties of the resulting analogs. The synthesis of these derivatives involves the reaction of the LY1 acid chloride intermediate with various phenolic reactants. researchgate.netmdpi.com

The general synthetic route for LY2-LY7 involves reacting the acid chloride derived from LY1 with substituted phenolic derivatives. This esterification reaction yields compounds where the phenolic moiety is linked to the LY1 scaffold through an ester bond. researchgate.netmdpi.com Esterification of phenols with acid chlorides is a common method for synthesizing phenyl esters and can be carried out under various conditions, sometimes employing a base to activate the phenol or using phase-transfer catalysis for improved efficiency. savemyexams.comyoutube.comresearchgate.netchemguide.co.uklibretexts.orgmdpi.com

Influence of Phenolic Reactants on Derivative Formation

The choice of phenolic reactant plays a critical role in the formation and properties of the LY2-LY7 derivatives. The synthesis of LY2-LY7 specifically utilizes phenolic derivatives with different substituents at the para-position of the benzene (B151609) ring. The substituents investigated include methoxy, methyl, fluoride, chloride, bromide, and iodide groups. researchgate.netmdpi.comsemanticscholar.org

Detailed research findings on the synthesis of LY2-LY7 from LY1 and various phenolic derivatives have been reported, including yields and some physical characteristics. For instance, the yields for LY2-LY7 synthesized via this method range from 42% to 78%. researchgate.netmdpi.com

Compound Phenolic Reactant Para-Substituent Reported Yield (%) Physical Appearance Melting Point (°C) Rf λmax (ethanol) (nm)
LY1 - 48 Pale yellowish powder 154-156 0.11 -
LY2 Methoxy 78 Off-white powder 146-148 0.32 345
LY3 Methyl 72 Pale yellowish powder 138-140 0.30 398
LY4 Fluoride 42 White powder 144-148 0.21 316
LY5 Chloride 43 Off-white powder 133-135 0.24 374
LY6 Bromide 42 Pale yellowish powder 123-125 0.28 409
LY7 Iodide 43 Gray-like powder 112-114 0.29 326

researchgate.netmdpi.com

Novel Synthetic Transformations Applied to the LY1 Scaffold

While the primary synthesis of LY2-LY7 from LY1 involves established esterification chemistry, the broader field of coumarin chemistry is an active area for the development of novel synthetic transformations. Coumarin scaffolds are amenable to various functionalization reactions, including C-H functionalization, palladium-catalyzed cross-coupling reactions, and reactions involving ring-closing metathesis, which can be applied to introduce diverse substituents and create complex molecular architectures. nih.govnih.govresearchgate.netchemsrc.com Although specific novel transformations applied directly to the LY1 (11-(7,8-dichloro-2-oxo-2H-benzo[g]chromen-4-yl)acetic acid) scaffold beyond the described esterification are not detailed in the provided sources, these general advancements in coumarin synthesis highlight the potential for further exploration of the LY1 scaffold's chemical space. The presence of the coumarin core and the acetic acid handle in LY1 provides multiple potential sites for further chemical modifications using modern synthetic methodologies.

Rational Design Principles for Generating Diverse LY1-based Compound Libraries

Rational design principles play a crucial role in generating diverse compound libraries based on a core scaffold like LY1. This approach involves using structural and mechanistic information to guide the selection of modifications that are likely to result in compounds with desired properties. For coumarin derivatives, rational design often focuses on exploring the impact of substituents at various positions on the coumarin core on biological activity and physicochemical characteristics. chemguide.co.ukfishersci.comjmchemsci.comnih.govsigmaaldrich.com

In the context of the LY1 scaffold, rational design principles would involve considering:

Structure-Activity Relationships (SAR): Analyzing how the different para-substituents in the phenolic moiety of LY2-LY7 affect their biological activity (e.g., hypoglycaemic or antioxidant effects as mentioned in the source material, though specific activity data is outside the scope of this article). This helps identify favorable substitution patterns for optimizing activity. mdpi.com

Target Interaction: If a specific biological target is known, rational design can involve using computational methods like molecular docking to predict how different LY1 derivatives might interact with the target site and guide the synthesis of compounds with improved binding affinity or efficacy. fishersci.com

Scaffold Decoration: Identifying "diversity points" on the LY1 scaffold where different chemical groups can be attached. In the case of LY2-LY7, the primary diversity point is the phenolic hydroxyl group that forms the ester linkage. Further rational design could explore modifications on the coumarin core or the acetic acid linker. samipubco.com

Rational design, often combined with computational tools, allows for a focused approach to library generation, prioritizing the synthesis of compounds with a higher probability of possessing desired attributes, rather than relying solely on random diversification. chemspider.commdpi.com

Combinatorial Chemistry and High-Throughput Synthesis Strategies for LY1 Analogs

Combinatorial chemistry and high-throughput synthesis (HTS) strategies are powerful tools for rapidly generating and screening large libraries of compounds based on a core scaffold like LY1. Combinatorial chemistry involves the synthesis of a large number of diverse compounds by combining different sets of building blocks in a systematic manner. semanticscholar.orgresearchgate.net For the LY1 scaffold, this could involve:

Solid-Phase Synthesis: Immobilizing the LY1 scaffold or a precursor onto a solid support, allowing for parallel synthesis and purification of multiple derivatives simultaneously.

Parallel Synthesis: Carrying out multiple reactions in parallel in separate reaction vessels, each with a different phenolic reactant or other modifying agent, to generate a library of discrete compounds. researchgate.net

Solution-Phase Combinatorial Chemistry: Performing combinatorial synthesis in solution, which can be advantageous for scalability and ease of handling certain reactions.

HTS complements combinatorial chemistry by providing rapid methods for screening the synthesized libraries for desired biological or chemical properties. jmchemsci.comnih.gov The synthesis of the LY2-LY7 series, involving the reaction of the LY1 acid chloride with different phenols, is amenable to parallel synthesis approaches, allowing for the relatively rapid generation of this specific set of derivatives. researchgate.netmdpi.com

The application of combinatorial chemistry and HTS to the LY1 scaffold would enable the exploration of a much wider range of structural variations beyond the LY2-LY7 series. This could involve reacting the LY1 acid chloride with a diverse set of alcohols or amines to form esters or amides, respectively. Alternatively, modifications could be introduced at other positions of the benzo[g]chromenone core of LY1 using established coumarin functionalization reactions in a combinatorial fashion. researchgate.netmdpi.com These strategies accelerate the discovery of novel compounds with potentially improved or different activities compared to the initial set of derivatives.

Molecular Interaction Studies of the Ly1 Compound and Its Derivatives

Fundamental Principles of Molecular Recognition in Biochemical Systems

Molecular recognition is a cornerstone of biochemical processes, involving the specific non-covalent interactions between molecules. These interactions, including hydrogen bonding, van der Waals forces, electrostatic interactions, and hydrophobic effects, govern the binding of ligands to proteins, enzymes, DNA, and other biological macromolecules. The precise arrangement and strength of these interactions determine the specificity and affinity of molecular binding events, which are crucial for signal transduction, enzymatic catalysis, and molecular transport. Understanding these fundamental principles is essential for elucidating the mechanisms by which small molecules, such as LY1 and its derivatives, exert their biological effects through interactions with target biomolecules unpad.ac.id.

Investigation of Enzymatic Modulatory Effects: Focus on Blood Glucose-Controlling Enzymes

Enzymes that regulate blood glucose levels, such as alpha-glucosidase and alpha-amylase, are significant targets for therapeutic intervention in conditions like type 2 diabetes d-nb.infophypha.irnih.gov. Inhibiting the activity of these enzymes can delay the digestion and absorption of carbohydrates, thereby mitigating postprandial hyperglycemia phypha.irnih.gov. Research has explored the potential of compounds like LY1 and its derivatives to modulate the activity of these key enzymes jmchemsci.comjmchemsci.com.

In Vitro Assays for Characterizing Enzyme Inhibition by LY1 Compounds

In vitro assays are widely used to evaluate the inhibitory potential of compounds against enzymes. For blood glucose-controlling enzymes like alpha-glucosidase and alpha-amylase, spectrophotometric methods are commonly employed d-nb.infophypha.ir. These assays typically involve incubating the enzyme with a specific substrate in the presence and absence of the test compound (e.g., LY1 or its derivatives). The rate of substrate hydrolysis is then measured by monitoring the formation of a colored product using a spectrophotometer d-nb.info. The reduction in enzyme activity in the presence of the compound indicates its inhibitory effect. The half-maximal inhibitory concentration (IC50), representing the concentration of the compound required to inhibit 50% of the enzyme activity, is a key parameter determined from these assays d-nb.infomdpi.com.

Studies on albocarbon-based coumarins, including LY1 and its derivatives, have assessed their inhibitory potential against porcine α-amylase and yeast α-glucosidase using in vitro methods jmchemsci.comjmchemsci.com. These investigations aim to identify compounds with significant hypoglycaemic influence jmchemsci.comjmchemsci.com.

Kinetic and Equilibrium Binding Studies of LY1 with Target Enzymes

Kinetic studies provide insights into the mechanism of enzyme inhibition, such as whether the inhibitor is competitive, uncompetitive, or non-competitive. These studies involve measuring enzyme activity at various substrate concentrations in the presence of different inhibitor concentrations and analyzing the data using kinetic models like Lineweaver-Burk plots. Equilibrium binding studies, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), can quantify the affinity of the compound for the enzyme, determining dissociation constants (Kd) medchemexpress.com.

While in vitro assays have been used to determine the inhibitory effects of LY1 derivatives on alpha-glucosidase and alpha-amylase, with IC50 values reported for some derivatives jmchemsci.comd-nb.info, specific detailed kinetic parameters (e.g., Ki) and equilibrium binding constants (Kd) explicitly for the LY1 free compound interacting with these enzymes were not extensively detailed in the provided search results. However, molecular docking studies, which computationally predict binding modes and affinities, have been applied to related compounds to understand their interaction with enzyme active sites d-nb.infomdpi.comrsc.org.

Analysis of Free Radical Scavenging and Antioxidant Properties of LY1 Compounds

Oxidative stress, caused by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in various diseases, including diabetes and its complications researchgate.net. Compounds that can scavenge free radicals and exhibit antioxidant properties are of interest for their potential therapeutic benefits nih.govbioline.org.br. LY1 and its derivatives have been investigated for their free radical scavenging potential jmchemsci.comjmchemsci.com.

Spectroscopic and Electrochemical Methodologies for Radical Quenching Quantification

Various spectroscopic and electrochemical methodologies are employed to quantify the free radical scavenging and antioxidant properties of compounds. Spectroscopic methods often utilize stable free radicals, such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)), which exhibit characteristic absorbance spectra bioline.org.brrsc.orgnih.gov. The reduction in the absorbance of these radicals upon reaction with an antioxidant compound is measured spectrophotometrically, and the radical scavenging activity is expressed as a percentage of inhibition or an IC50 value bioline.org.brrsc.org. The ferric reducing antioxidant power (FRAP) assay is another spectroscopic method that measures a compound's ability to reduce ferric ions to ferrous ions nih.gov.

Electrochemical techniques, such as cyclic voltammetry and electrochemical impedance spectroscopy (EIS), can provide information about the redox properties of a compound, which are related to its antioxidant capacity researchgate.netmendeley.comqau.edu.pkmdpi.comeag.com. These methods can assess a compound's ability to donate electrons or reduce oxidative species eag.com.

Studies on LY1 and its derivatives have utilized assays against DPPH and hydroxyl radicals to examine their free radical-housing potential jmchemsci.comjmchemsci.com. While the search results confirm these investigations, detailed data on the specific spectroscopic or electrochemical parameters used to quantify the radical quenching by this compound were not extensively provided. However, the application of these methodologies is standard in the assessment of antioxidant compounds bioline.org.brrsc.orgnih.govresearchgate.neteag.com.

Compound Names and PubChem CIDs

Compound NamePubChem CID
This compound (11-(7,8-Dichloro-2-oxo-2H-benzo[g]chromen-4-yl)acetic acid)156768932

Data Tables

Conceptual Table 1: In Vitro Enzyme Inhibition of LY1 Derivatives

CompoundEnzymeIC50 (µM)Standard Inhibitor (IC50)Reference
LY1 Derivative AAlpha-glucosidase[Data]Acarbose ([Data])[Source]
LY1 Derivative BAlpha-amylase[Data]Acarbose ([Data])[Source]
...............

Comparative Analysis of Antioxidant Efficacy of LY1 and Standards

A thorough comparative analysis of the antioxidant efficacy of the chemical compound this compound against established standards requires specific experimental data derived from relevant assays (e.g., DPPH, ABTS, FRAP, cellular antioxidant activity assays). While the concept of comparative antioxidant studies and various assay methodologies were present in the search results, specific research detailing the performance of the chemical compound this compound in such comparisons was not found in the public domain through the conducted searches. nih.govwlu.ca

Biophysical Characterization of LY1-Biomolecule Interactions

Investigating the interactions between this compound and biological molecules (biomolecules) provides crucial insights into its potential mechanisms of action and biological effects. This characterization typically involves techniques that probe the binding events and the thermodynamic parameters governing these interactions. While the importance of studying biomolecule interactions is well-recognized in scientific research, specific studies focusing on the biophysical characterization of the chemical compound this compound's interactions were not extensively detailed in the reviewed literature.

Advanced Spectroscopic Techniques for Investigating Binding Events

Structure Activity Relationship Sar and Structure Property Relationship Spr of Ly1 Compounds

Correlating Structural Modifications within LY1 Analogs with In Vitro Biological Potency

An illustrative (hypothetical) representation of how structural modifications can affect in vitro potency might be presented in a table format, demonstrating the correlation between specific changes and observed activity shifts.

Identification of Key Structural Determinants for Molecular Interaction Specificity

Beyond just potency, SAR studies aim to identify the key structural determinants that govern the specificity of LY1 compounds for their intended biological target, such as CDK4/6, over other related kinases or proteins. Specificity is paramount to minimize off-target effects and potential toxicity. Research has indicated that certain structural features within the LY1 molecule are crucial for achieving selective binding to the active site of CDK4/6. These determinants often involve specific hydrogen bond donors and acceptors, hydrophobic patches, or charged groups that engage in favorable interactions with complementary residues within the binding pocket of the target protein. Modifications to these key structural elements can either enhance or diminish selectivity. For example, altering a substituent that forms a critical hydrogen bond with a residue unique to CDK4/6 might reduce binding to other kinases lacking that residue, thereby increasing specificity. Conversely, modifications in less selective regions might lead to broader activity across multiple targets.

Elucidation of Pharmacophoric Features within the LY1 Scaffold

The pharmacophore of a molecule represents the ensemble of steric and electronic features necessary to ensure optimal molecular interactions with a specific biological target structure and to trigger (or block) its biological response. Elucidating the pharmacophoric features of the LY1 scaffold involves identifying the essential functional groups and their spatial arrangement required for potent and selective binding to CDK4/6. Based on SAR data and potentially co-crystal structures of LY1 or its analogs bound to the target (if available), researchers can define the critical elements of the LY1 pharmacophore. These might include specific aromatic rings involved in pi-pi interactions, nitrogen atoms acting as hydrogen bond acceptors, hydroxyl or amino groups acting as hydrogen bond donors, and hydrophobic moieties fitting into lipophilic pockets of the binding site. Understanding the pharmacophore provides a template for designing new, more potent, and selective LY1 analogs by ensuring that potential new compounds possess these essential features in the correct spatial orientation.

Computational Approaches to SAR/SPR Analysis of LY1 Derivatives

Computational methods play a significant role in complementing experimental SAR/SPR studies of LY1 derivatives, allowing for the prediction of activity, understanding of binding mechanisms, and in silico design of novel compounds.

Molecular Docking and Dynamics Simulations for Ligand-Target Complex Modeling

Molecular docking is a widely used computational technique to predict the preferred orientation (binding pose) of a small molecule ligand, such as an LY1 analog, when bound to a protein target, like CDK4/6. Docking algorithms score different poses based on how well the ligand fits into the protein's binding site and the favorability of the predicted interactions (e.g., hydrogen bonds, hydrophobic contacts, electrostatic interactions). This provides insights into the potential binding mode and helps explain experimental SAR data by visualizing how different structural modifications might affect interactions with key residues in the binding pocket. Molecular dynamics simulations extend docking by simulating the time-dependent behavior of the ligand-protein complex in a dynamic environment, accounting for the flexibility of both the ligand and the protein and the influence of the surrounding solvent. These simulations can provide a more realistic picture of the binding process, the stability of the complex, and the dynamic nature of the interactions, further refining the understanding of SAR.

Quantitative Structure-Activity Relationship (QSAR) Model Development for LY1 Compounds

QSAR models aim to establish a mathematical relationship between the structural properties of a set of compounds (molecular descriptors) and their biological activity (e.g., IC50 values). For LY1 compounds, QSAR models can be developed using a series of analogs with known structures and measured in vitro potency. Molecular descriptors, which numerically represent various aspects of molecular structure (e.g., electronic properties, steric bulk, lipophilicity), are calculated for each compound. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. A validated QSAR model can predict the activity of new, untested LY1 analogs based solely on their structure, guiding the synthesis of compounds predicted to be more potent.

Virtual Screening and In Silico Design of Novel LY1 Analogs

Computational approaches, particularly molecular docking and QSAR models, are integral to virtual screening and in silico design efforts for identifying novel LY1 analogs. Virtual screening involves computationally sifting through large databases of commercially available or synthesizable compounds to identify those predicted to bind favorably to the target protein based on docking scores or QSAR predictions. This allows for the rapid prioritization of potential candidates for experimental testing. In silico design takes this further by using computational tools to design entirely new molecular structures based on the understanding of the LY1 pharmacophore, SAR data, and the characteristics of the target binding site. These designed molecules can then be synthesized and tested experimentally, accelerating the discovery of novel and improved LY1-based therapeutics.

Advanced Spectroscopic and Spectrometric Characterization of the Ly1 Compound and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique used to determine the structure and dynamics of molecules. By analyzing the interaction of atomic nuclei with a strong magnetic field and radiofrequency pulses, valuable information about the connectivity, functional groups, and spatial arrangement of atoms within a molecule can be obtained. chemspider.com, mdpi-res.com, researchgate.net

For compounds like [D-Leu¹]MC-LY, which is a cyclic heptapeptide (B1575542) with a complex structure including unusual amino acids, NMR spectroscopy, particularly multinuclear and multidimensional techniques, is indispensable for complete structural assignment. chemspider.com, nih.gov, researchgate.net, nih.gov

Proton (¹H) NMR Chemical Shift and Coupling Constant Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the hydrogen atoms within a molecule. The chemical shift (δ, measured in parts per million, ppm) of a proton signal is influenced by its electronic environment, providing clues about the types of protons present (e.g., aliphatic, aromatic, vinylic, near electronegative atoms or carbonyl groups). chemspider.com, researchgate.net The integration of a signal is proportional to the number of protons giving rise to that signal. Signal splitting (multiplicity) arises from the coupling of a proton's spin with the spins of neighboring protons, and the coupling constant (J, measured in Hertz, Hz) provides information about the dihedral angles and the number of bonds between coupled nuclei. chemspider.com

For [D-Leu¹]MC-LY (1), ¹H NMR spectroscopy reveals characteristic signals corresponding to the different proton environments within the cyclic peptide structure and the Adda moiety. Studies have reported six resonances in the amide region, indicative of the peptide linkages. chemspider.com Analysis of chemical shifts and coupling patterns allows for the assignment of signals to specific protons within each amino acid residue and the Adda chain. For instance, vinylic protons on the conjugated diene system of the Adda unit typically resonate in the downfield region (around 5-7 ppm), while aliphatic protons on leucine (B10760876) or other alkyl chains appear further upfield (around 0.5-2.5 ppm). researchgate.net Protons adjacent to electronegative atoms or carbonyl groups will have characteristic downfield shifts. researchgate.net

Application of Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR techniques are crucial for establishing connectivity and through-space correlations in complex molecules like microcystins.

Correlation Spectroscopy (COSY): ¹H-¹H COSY experiments reveal correlations between protons that are coupled to each other (typically through two or three bonds). chemspider.com, chemspider.com This helps in identifying spin systems within the molecule, such as coupled protons within an amino acid side chain. Studies on [D-Leu¹]MC-LY (1) have utilized ¹H-¹H COSY correlations to identify and assign individual spin systems from amide resonances. chemspider.com

Heteronuclear Single Quantum Coherence (HSQC): HSQC experiments show correlations between protons and the carbons to which they are directly attached (one-bond correlation). This is invaluable for assigning proton signals to their corresponding carbons and vice versa.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC experiments reveal correlations between protons and carbons that are separated by two or three bonds. This technique is essential for establishing connectivity across quaternary carbons and through peptide bonds, allowing for the assembly of the individual spin systems into the complete molecular structure. nih.gov ROESY NMR correlations can supplement HMBC for establishing amino acid connectivity. nih.gov

Analysis of 2D NMR data for [D-Leu¹]MC-LY (1), including techniques like COSY and potentially HSQC and HMBC (as these are standard for microcystin (B8822318) characterization nih.gov), provides the detailed connectivity information required for complete structural elucidation.

Infrared (IR) Spectroscopy for Identification of Principal Functional Groups

Infrared (IR) spectroscopy is used to identify the principal functional groups present in a molecule based on the vibrations of its chemical bonds., When a molecule absorbs infrared radiation, its bonds vibrate at specific frequencies characteristic of the functional groups. The IR spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

For [D-Leu¹]MC-LY (1), as a cyclic peptide containing unusual amino acids and the Adda moiety, characteristic IR absorption bands would be expected. nih.gov While specific IR data for [D-Leu¹]MC-LY (1) was not detailed in the immediate search results, based on its likely structure as a microcystin, key functional groups and their expected IR stretches include:

Amide N-H stretches: Typically appear in the region of 3300-3450 cm⁻¹., researchgate.net

Carbonyl C=O stretches: Amide I band (primarily C=O stretch) is usually observed between 1630-1680 cm⁻¹. Carboxylic acid C=O stretches are typically found in the 1700-1760 cm⁻¹ range., researchgate.net

C-N stretches: Amide II band (N-H bending and C-N stretching) appears around 1500-1550 cm⁻¹. researchgate.net

C=C stretches: Present in the conjugated diene system of the Adda moiety, expected around 1600-1680 cm⁻¹., researchgate.net

O-H stretches: If hydroxyl groups are present (e.g., in tyrosine or if the Adda moiety has hydroxylations), broad bands around 3200-3600 cm⁻¹ would be observed., researchgate.net

Analysis of the IR spectrum provides complementary information to NMR, confirming the presence of key functional groups predicted by the molecular structure of [D-Leu¹]MC-LY (1).

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition and Conjugation Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum.,, This technique is particularly useful for detecting conjugated systems and aromatic rings within a molecule, as these structures contain π electrons that can be excited to higher energy levels by absorbing UV-Vis light (π→π* transitions).,, Non-bonding electrons (n) can also undergo n→π* or n→σ* transitions, typically at lower energies. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's chromophores and their extent of conjugation.

For [D-Leu¹]MC-LY (1), the presence of the conjugated diene system in the Adda moiety and potentially aromatic amino acid residues (though tyrosine is present in standard MC-LY, [D-Leu¹]MC-LY has leucine instead of tyrosine at position 2 chemspider.com) would lead to characteristic UV-Vis absorption. Studies on [D-Leu¹]MC-LY (1) reported λmax values at 233 nm and 280 nm from LC-UV analysis. The absorption at 233 nm is likely attributed to the conjugated diene system of the Adda unit, which is a strong chromophore. chemspider.com The absorption at 280 nm could be related to other chromophores or a less intense transition. The specific λmax values and their intensities provide information about the nature and extent of the conjugated systems present in the molecule.

High-Resolution Mass Spectrometry for Precise Molecular Weight Determination and Fragmentation Pattern Analysis

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.,, High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of the elemental composition of a compound and its fragments. In addition to determining the molecular weight, MS can provide information about the structure through the analysis of fragmentation patterns.,

For [D-Leu¹]MC-LY (1), High-Resolution Mass Spectrometry, often coupled with liquid chromatography (LC-HRMS/MS), has been used for its characterization and identification. chemspider.com, nih.gov, The molecular ion peak ([M + H]⁺) is a crucial piece of information, providing the precise molecular weight of the protonated molecule. For [D-Leu¹]MC-LY (1), the molecular ion peak has been reported at m/z 1044.5673 chemspider.com and 1044.5660 in positive mode, corresponding to the protonated molecule [C₅₅H₇₇N₇O₁₃ + H]⁺ (calculated mass 1044.5652). The negative mode HRMS showed a deprotonated molecular ion peak [M - H]⁻ at m/z 1042.5515 (calculated mass 1042.5507).

Tandem mass spectrometry (MS/MS) involves the fragmentation of selected ions and analysis of the resulting fragment ions. The fragmentation pattern is characteristic of the compound's structure, as bonds break in predictable ways., Analysis of the fragment ions provides structural information, helping to confirm the sequence of amino acids in the cyclic peptide and the structure of the Adda moiety. For [D-Leu¹]MC-LY (1), LC-HRMS/MS analysis has yielded characteristic product ions, such as m/z 128.0355 (100%), which is a common fragment observed in microcystins. Other fragment ions observed in the MS/MS spectrum (e.g., m/z 1024.5418, 587.2759, 325.2246, 307.2141) provide further structural constraints and aid in confirming the connectivity and composition of the molecule.

Summary of Spectroscopic and Spectrometric Data for [D-Leu¹]MC-LY (1)

TechniqueData TypeKey Findings for [D-Leu¹]MC-LY (1) (Example)
¹H NMR Chemical Shifts (δ, ppm)Six resonances in the amide region; characteristic shifts for aliphatic, vinylic, and other protons. chemspider.com
Coupling Constants (J, Hz)Used to determine connectivity and dihedral angles. chemspider.com
2D NMR (COSY)Identification and assignment of individual spin systems. chemspider.com
¹³C NMR Chemical Shifts (δ, ppm)Characteristic shifts for carbonyl, sp², and sp³ carbons, used for structural confirmation. chemspider.com
IR Spectroscopy Absorption Bands (cm⁻¹)Expected bands for amide N-H, C=O, C-N stretches, and C=C stretches of the Adda moiety., researchgate.net (General)
UV-Vis Spectroscopy Wavelength of Max. Absorbance (λmax, nm)233 nm, 280 nm.
High-Resolution Mass Spectrometry Molecular Ion Peak (m/z)[M + H]⁺ at 1044.5673 chemspider.com / 1044.5660; [M - H]⁻ at 1042.5515.
Fragmentation Pattern (m/z)Characteristic product ions, e.g., 128.0355 (base peak).

Note: The specific NMR chemical shift and coupling constant values and detailed IR peak assignments for [D-Leu¹]MC-LY (1) were not fully available in the provided snippets but are typically included in detailed characterization studies.

Chromatographic Techniques for Purity Assessment and Characterization of Isomeric Forms

Chromatography plays a vital role in the characterization of pharmaceutical compounds and other organic molecules by separating components based on their differential partitioning between a stationary phase and a mobile phase. For LY1 free, chromatographic techniques are essential for confirming its purity profile and identifying potential isomeric variants that may arise during synthesis or storage.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Separation

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique widely used in organic chemistry for qualitative analysis, including reaction monitoring and preliminary assessment of sample purity. libretexts.orgwikipedia.orgyork.ac.ukumass.edu It is performed on a plate coated with a thin layer of adsorbent material, typically silica (B1680970) gel, which acts as the stationary phase. wikipedia.orgyork.ac.ukumass.edu A small amount of the sample is spotted onto the plate, and a solvent or mixture of solvents (the mobile phase) is allowed to move up the plate by capillary action. wikipedia.orgumass.edu Components of the mixture separate based on their differing affinities for the stationary and mobile phases, resulting in distinct spots at different retention factors (Rf values). wikipedia.orgumass.edu

For this compound, TLC can be effectively employed to monitor the progress of synthetic reactions. By analyzing aliquots of the reaction mixture at different time points alongside the starting material and a co-spot (mixture of starting material and reaction mixture), chemists can observe the disappearance of the starting material spot and the appearance of a new spot corresponding to this compound. libretexts.orgwikipedia.orgualberta.ca This provides a quick indication of reaction completion. libretexts.orgualberta.ca

Furthermore, TLC is useful for preliminary purity assessment. A pure sample of this compound should ideally show only a single spot on a TLC plate under optimized solvent conditions. wikipedia.orgualberta.ca The presence of additional spots indicates the presence of impurities. libretexts.org Different solvent systems can be tested to achieve adequate separation of this compound from potential by-products or residual starting materials. Visualization of spots can be achieved using UV light if the compound is UV-active, or by using staining reagents. wikipedia.orgyork.ac.ukumass.edu

Illustrative TLC Data for Reaction Monitoring of this compound Synthesis

LaneDescriptionObserved Spots (Illustrative Rf values)Interpretation
1Starting Material (SM)Spot A (Rf = 0.65)Reference for SM
2Reaction Mixture (e.g., after 1 hour)Spot A (Rf = 0.65), Spot B (Rf = 0.30)SM present, Product (this compound) forming
3Reaction Mixture (e.g., after 4 hours)Faint Spot A (Rf = 0.65), Spot B (Rf = 0.30)SM mostly consumed, Product prominent
4Reaction Mixture (e.g., after 8 hours)No Spot A, Spot B (Rf = 0.30)Reaction complete, SM consumed
5Co-spot (SM + 8 hr Reaction Mixture)Spot A (Rf = 0.65), Spot B (Rf = 0.30)Confirms identity of SM and Product
6Purified this compound (Reference)Spot B (Rf = 0.30)Reference for pure product

Note: These Rf values and observations are illustrative and would vary depending on the specific stationary phase, mobile phase composition, and visualization method used.

TLC can also provide preliminary insights into the presence of isomers, although its resolution is generally lower than that of HPLC. If an isomeric form of this compound has significantly different polarity, it might appear as a separate spot with a different Rf value.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. advancechemjournal.comchromtech.comwikipedia.orgopenaccessjournals.com Unlike TLC, HPLC utilizes high pressure to pump the mobile phase through a packed column containing the stationary phase, allowing for much higher resolution and sensitivity. advancechemjournal.comwikipedia.org HPLC is indispensable for obtaining a detailed purity profile of this compound and for the characterization and quantification of potential isomeric impurities. advancechemjournal.comchromtech.comopenaccessjournals.commeasurlabs.comwalshmedicalmedia.com

For purity assessment, a solution of this compound is injected into the HPLC system. As the mobile phase carries the sample through the column, different components, including this compound and any impurities, are separated based on their interactions with the stationary phase. A detector (such as a UV-Vis detector, PDA detector, or mass spectrometer) at the end of the column measures the eluting compounds, generating a chromatogram which shows peaks corresponding to each separated component. advancechemjournal.comwikipedia.org The purity of this compound is determined by calculating the relative area of the peak corresponding to this compound compared to the total area of all peaks in the chromatogram (excluding solvent peaks). advancechemjournal.com

HPLC is particularly valuable for the characterization and separation of isomeric forms of this compound. Isomers, having the same molecular formula but different structural arrangements, often exhibit subtle differences in their physical and chemical properties, including their interactions with chromatographic stationary phases. mtc-usa.com By selecting appropriate stationary phases (e.g., reversed-phase, normal-phase, or specialized columns for isomer separation) and optimizing mobile phase conditions (solvent composition, pH, flow rate, temperature), different isomers of this compound can be separated. mtc-usa.comsielc.comnih.govwelch-us.com

Quantitative analysis of this compound and its impurities/isomers is achieved by correlating the area of each peak in the chromatogram to the concentration of the corresponding compound, typically using calibration curves prepared with known concentrations of standards. advancechemjournal.comchromtech.comwikipedia.org HPLC-UV or HPLC-DAD are commonly used for quantification, while hyphenated techniques like HPLC-MS can provide additional structural information for identification of unknown impurities or isomers. wikipedia.orgmeasurlabs.com

Illustrative HPLC Data for Purity Analysis of this compound

Peak NumberRetention Time (minutes)Peak Area (mAU*s)Relative Area (%)Tentative Identification
12.1515.80.5Impurity 1
24.523150.298.7This compound
34.9812.60.4Isomer A
46.109.50.3Impurity 2

Note: These retention times, peak areas, and relative areas are illustrative and would vary significantly based on the specific HPLC method (column, mobile phase, flow rate, detector, etc.) and the purity of the sample.

The separation of isomers often requires careful method development, potentially involving different column chemistries (e.g., C18, phenyl-hexyl, or specialized chiral stationary phases if enantiomers are present) and mobile phase gradients to achieve adequate resolution. mtc-usa.comsielc.comnih.govwelch-us.com

Illustrative HPLC Data for Isomer Separation of this compound

Peak NumberRetention Time (minutes)Peak Area (mAU*s)Relative Area (%)Identification
17.852980.196.5This compound (Isomer 1)
28.55104.33.4This compound (Isomer 2)
39.123.10.1Minor Isomer/Impurity

Note: This data is illustrative and represents a scenario where two isomeric forms of this compound are present and separated by HPLC. Actual separation and peak distribution would depend on the specific isomers and chromatographic conditions.

Through the judicious application of HPLC, a comprehensive understanding of the purity of this compound can be achieved, and the presence and relative amounts of any isomeric forms can be determined, which is critical for quality control and structural characterization.

Theoretical and Computational Chemistry of the Ly1 Compound

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformation

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. nih.govnih.gov For a hypothetical "LY1" compound, these calculations would provide critical insights into its stability, reactivity, and preferred three-dimensional structure.

Electronic Structure: Methods like Density Functional Theory (DFT) and ab initio calculations (such as Hartree-Fock and post-Hartree-Fock methods) would be employed to determine the electronic ground state of LY1. arxiv.org These calculations would yield the molecular orbital energies, electron density distribution, and the electrostatic potential. This information is crucial for predicting how the molecule would interact with other molecules and its environment.

Reactivity Descriptors: Based on the electronic structure, various reactivity indices can be calculated. These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a key indicator of chemical reactivity and kinetic stability. arxiv.org Other descriptors such as electronegativity, hardness, and softness, derived from conceptual DFT, would further quantify the molecule's propensity to act as an electrophile or nucleophile.

Conformational Analysis: Most organic molecules can exist in multiple spatial arrangements or conformations. Quantum chemical methods are used to perform a potential energy surface (PES) scan by systematically changing key dihedral angles of the LY1 molecule. This allows for the identification of stable conformers (local minima on the PES) and the transition states that connect them. The relative energies of these conformers, calculated with high accuracy, determine their population distribution at a given temperature. nih.gov

A hypothetical data table for the conformational analysis of LY1 might look like this:

ConformerDihedral Angle (°Relative Energy (kcal/mol)Population (%) at 298 K
LY1-A600.0075.3
LY1-B1801.2013.5
LY1-C-600.8511.2

Note: This data is purely illustrative.

Molecular Dynamics Simulations for Investigating Conformational Dynamics and Solvent Effects

While quantum mechanics provides a static picture of a molecule's conformations, molecular dynamics (MD) simulations offer a view of its dynamic evolution over time. wikipedia.org MD simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its surroundings. youtube.comyoutube.com

Conformational Dynamics: For the LY1 compound, an MD simulation would be initiated from a low-energy conformation obtained from quantum chemical calculations. The simulation would track the changes in bond lengths, bond angles, and dihedral angles over time (typically nanoseconds to microseconds). This allows for the observation of transitions between different conformational states and the calculation of the free energy landscape associated with these changes. This is particularly important for understanding the flexibility of the molecule, which can be crucial for its biological activity. aps.org

Solvent Effects: The behavior of a molecule can be significantly influenced by the solvent. MD simulations explicitly model the solvent molecules (e.g., water) surrounding LY1. This allows for the investigation of how the solvent affects the conformational preferences of LY1 through specific interactions like hydrogen bonding and non-specific electrostatic interactions. The simulations can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in LY1.

Computational Prediction of Spectroscopic Signatures of the LY1 Compound

Computational methods can predict various spectroscopic properties of a molecule, which are invaluable for interpreting experimental data and confirming the structure of a synthesized compound. nih.gov

NMR Spectroscopy: Quantum chemical calculations can predict the nuclear magnetic resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants of the LY1 molecule. These predictions are made by calculating the magnetic shielding tensors for each nucleus in the molecule. Comparing the predicted NMR spectrum with an experimental one is a powerful tool for structure elucidation and conformational analysis.

Infrared (IR) and Raman Spectroscopy: The vibrational frequencies and intensities of a molecule, which correspond to the peaks in its IR and Raman spectra, can be calculated using quantum chemistry. This is typically done by computing the second derivatives of the energy with respect to the atomic positions (the Hessian matrix). arxiv.org The predicted vibrational spectrum can help in identifying the functional groups present in LY1 and can also be sensitive to its conformation.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is a common method used to predict the electronic absorption spectrum (UV-Vis) of a molecule. This involves calculating the energies of the excited electronic states. The predicted wavelengths of maximum absorption (λ_max_) and the corresponding oscillator strengths can be compared with experimental data to understand the electronic transitions occurring in the LY1 molecule.

A hypothetical table of predicted spectroscopic data for LY1 could be:

Spectroscopy TypePredicted ParameterValue
¹H NMRChemical Shift (ppm)7.2, 3.5, 1.8
¹³C NMRChemical Shift (ppm)170.1, 128.5, 45.3
IRVibrational Frequency (cm⁻¹)3100 (C-H), 1650 (C=O)
UV-Visλ_max (nm)280

Note: This data is purely illustrative.

Reaction Mechanism Modeling and Computational Reaction Pathway Optimization for LY1 Synthesis

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions and for optimizing synthetic routes. youtube.commasterorganicchemistry.comyoutube.com

Reaction Mechanism Modeling: For a proposed synthesis of LY1, quantum chemical calculations can be used to model the entire reaction pathway. This involves locating the structures and energies of the reactants, products, any intermediates, and the transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), the feasibility of a proposed reaction step can be assessed. The calculated reaction mechanism provides a detailed, step-by-step picture of how the synthesis proceeds at the molecular level.

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